molecular formula C25H21ClN4O B3402181 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine CAS No. 1049302-06-8

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine

Cat. No.: B3402181
CAS No.: 1049302-06-8
M. Wt: 428.9 g/mol
InChI Key: ZQDJMEJZNRQECW-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine is a complex organic compound that features a piperazine ring substituted with a chlorobenzoyl group and a naphthyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, which is then reacted with 4-chlorobenzoyl chloride under basic conditions to form the 4-(4-chlorobenzoyl)piperazine intermediate. This intermediate is subsequently coupled with 6-(naphthalen-2-yl)pyridazine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products. Substitution reactions could result in a wide range of functionalized derivatives.

Scientific Research Applications

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals.

    Industry: It might be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine include other piperazine derivatives and pyridazine-based compounds. Examples include:

  • 4-(4-Chlorobenzyl)piperazin-1-yl derivatives
  • Naphthyl-substituted pyridazines
  • Piperazine-based pharmaceuticals

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(6-naphthalen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O/c26-22-9-7-19(8-10-22)25(31)30-15-13-29(14-16-30)24-12-11-23(27-28-24)21-6-5-18-3-1-2-4-20(18)17-21/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDJMEJZNRQECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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